Di-t-butyl t-butyloxycarbonylaminomalonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Di-tert-butyl-iminodicarboxylate is an organic compound that can be described with the formula [(CH 3) 3 COC(O)] 2 NH . It is a white solid that is soluble in organic solvents . The compound is used as a reagent for the preparation of primary amines from alkyl halides .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines. For instance, Di-tert-butyl dicarbonate reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives .

Molecular Structure Analysis

While specific structural information for “Di-t-butyl t-butyloxycarbonylaminomalonate” is not available, Di-tert-butyl peroxide or DTBP is an organic compound consisting of a peroxide group bonded to two tert-butyl groups .

Chemical Reactions Analysis

The peroxide bond in Di-tert-butyl peroxide undergoes homolysis at temperatures above 100 °C . This compound is commonly used as a radical initiator in organic synthesis and polymer chemistry .

Physical And Chemical Properties Analysis

Di-tert-butyl-iminodicarboxylate is a white solid that is soluble in organic solvents . Its melting point is between 119–121 °C .

Aplicaciones Científicas De Investigación

Protective Agent in Organic Chemistry

Di-tertiary-Butyl Dicarbonate, a key form of Di-t-butyl t-butyloxycarbonylaminomalonate, is a versatile agent used in organic chemistry. It serves as a protective agent for various functional groups such as amine, phenol, thiol, alcohol, amide, lactam, carbamate, and pyrrole in multi-functional molecules. This protection is crucial for preventing chemical attack under a wide range of reaction conditions, making it a valuable tool in the synthesis and modification of complex organic compounds (Broxterman & Luiten, 1999).

Application in Synthesizing Derivatives

Di-t-butyl dicarbonate is effective in reacting with amino-acid esters to form N-t-butoxycarbonyl (t-BOC) derivatives. These derivatives are produced in good yield and under mild conditions. Notably, the thiol analogs of these derivatives are stable under acidic conditions, which rapidly remove the t-BOC group. This property makes di-t-butyl dicarbonate a useful agent for selective blocking and deblocking of amino or other groups in various compounds (Tarbell, Yamamoto & Pope, 1972).

Use in Phase Transfer Catalysis

This compound is also significant in phase transfer catalysis. It enables the tert-butyloxycarbonylation of phenols, alcohols, enols, and thiols by reacting with di-tert-butyl dicarbonate under phase transfer conditions. These reactions yield high results and can be applied to functionalized polymer backbones, demonstrating its versatility in organic synthesis (Houlihan, Bouchard, Fréchet & Willson, 1985).

In Polymer Chemistry

t-Butyl-oxycarbonylated diamines, a form of Di-t-butyl t-butyloxycarbonylaminomalonate, are used as monomers for diamine/dicarbamate polymerizations. These compounds are pivotal in preparing high molecular weight polyureas and polyurethanes. Their use in stable dispersions and coatings shows their significant role in advanced materials science, particularly in the development of coatings with superior mechanical properties and solvent resistances (Ma, Zhang, Sablong, Koning & van Benthem, 2018).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

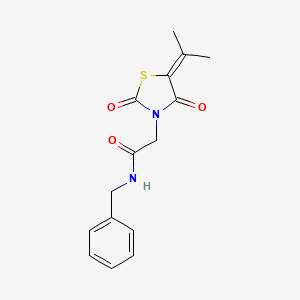

ditert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO6/c1-14(2,3)21-11(18)10(12(19)22-15(4,5)6)17-13(20)23-16(7,8)9/h10H,1-9H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDSAKXEUNWFCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-t-butyl t-butyloxycarbonylaminomalonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-(diethylamino)ethyl)thio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2823420.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2823422.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2823424.png)

![2-[[4-(Difluoromethoxy)-2-fluorophenoxy]methyl]oxirane](/img/structure/B2823427.png)

![3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2823428.png)

![6-Methoxy-4-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}quinoline](/img/structure/B2823433.png)

![(2,4-Dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2823434.png)

![Isobutyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2823439.png)